molecular formula C11H12FNO B8169873 N-Ethyl-3-fluoro-4-vinylbenzamide

N-Ethyl-3-fluoro-4-vinylbenzamide

Cat. No.: B8169873
M. Wt: 193.22 g/mol
InChI Key: MSJYBIFLBRIWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-3-fluoro-4-vinylbenzamide is an organic compound with the molecular formula C11H12FNO It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the third position, a vinyl group at the fourth position, and an ethyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-fluoro-4-vinylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-vinylbenzoic acid with ethylamine. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions and at a temperature range of 0-25°C to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-fluoro-4-vinylbenzamide undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for the oxidation of the vinyl group.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions involving the fluorine atom.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-3-fluoro-4-vinylbenzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Ethyl-3-fluoro-4-vinylbenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The vinyl group allows for potential covalent bonding with target proteins, leading to inhibition or modulation of their activity. The ethyl group on the amide nitrogen provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-3-fluoro-4-vinylbenzamide: Similar structure but with a methyl group instead of an ethyl group.

    N-Ethyl-3-chloro-4-vinylbenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-Ethyl-3-fluoro-4-ethylbenzamide: Similar structure but with an ethyl group instead of a vinyl group.

Uniqueness

N-Ethyl-3-fluoro-4-vinylbenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity. The vinyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-ethenyl-N-ethyl-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-3-8-5-6-9(7-10(8)12)11(14)13-4-2/h3,5-7H,1,4H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJYBIFLBRIWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)C=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.